molecular formula C12H17N5 B1678134 N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine CAS No. 60559-98-0

N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine

Katalognummer: B1678134
CAS-Nummer: 60559-98-0
Molekulargewicht: 231.30 g/mol
InChI-Schlüssel: HKZNADVVGXKQDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es hat einen EC50-Wert von 45 Nanomol für die Aktivierung des SUR2B-KIR6-Kanals . P1075 ist bekannt für seine Fähigkeit, mitochondriale ATP-sensitive Kaliumkanäle zu öffnen, was reaktive Sauerstoffspezies erzeugt und zu Kardioprotektion führt .

Herstellungsmethoden

Die Synthese von P1075 beinhaltet die Reaktion von N-Cyano-N'-(1,1-Dimethylpropyl)-N''-3-Pyridinyl-Guanidin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Der detaillierte synthetische Weg und die Reaktionsbedingungen sind in der Literatur nicht leicht zugänglich. Es ist bekannt, dass die Verbindung in einem Labor unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt werden kann .

Biochemische Analyse

Biochemical Properties

P-1075 plays a significant role in biochemical reactions by activating sulfonylurea receptor 2-associated ATP-sensitive potassium channels (SUR2-KIR6). This activation occurs with an EC50 value of 45 nM for SUR2B-KIR6 channel activation . P-1075 also opens mitochondrial K(ATP) channels, leading to the generation of reactive oxygen species (ROS), which results in cardioprotection . The compound interacts with various enzymes and proteins, including the SUR2-KIR6 complex, and induces monophasic inhibition curves in the presence of MgATP .

Cellular Effects

P-1075 has profound effects on various cell types and cellular processes. In cardiomyocytes, P-1075 reduces infarct size and increases ROS generation, which contributes to its cardioprotective effects . The compound also influences cell signaling pathways by activating potassium channels, which can affect cellular metabolism and gene expression. For instance, in rabbit cardiomyocytes, P-1075 treatment leads to a significant increase in ROS production .

Molecular Mechanism

The molecular mechanism of P-1075 involves its binding to the sulfonylurea receptor 2-associated ATP-sensitive potassium channels, leading to their activation. This activation results in the opening of mitochondrial K(ATP) channels, which generates ROS and provides cardioprotection . P-1075 also induces enzyme inhibition or activation, depending on the cellular context, and can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of P-1075 change over time. The compound is stable and maintains its activity in various experimental conditions. Long-term exposure to P-1075 can lead to sustained activation of potassium channels and prolonged cardioprotective effects . Studies have shown that P-1075 can reduce infarct size in isolated rabbit hearts over extended periods .

Dosage Effects in Animal Models

The effects of P-1075 vary with different dosages in animal models. At low doses, P-1075 effectively activates potassium channels and provides cardioprotection without significant adverse effects . At high doses, the compound can induce toxic effects, including excessive ROS generation and potential cellular damage . Threshold effects have been observed, where the cardioprotective benefits plateau at certain dosages .

Metabolic Pathways

P-1075 is involved in metabolic pathways that include the activation of ATP-sensitive potassium channels and the generation of ROS. The compound interacts with enzymes such as the SUR2-KIR6 complex and influences metabolic flux by modulating potassium channel activity . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, P-1075 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the SUR2-KIR6 complex and other cellular components . This distribution is crucial for its cardioprotective effects and overall activity .

Subcellular Localization

P-1075 is primarily localized in the mitochondria, where it exerts its effects by opening mitochondrial K(ATP) channels . This subcellular localization is essential for its role in generating ROS and providing cardioprotection. The compound’s activity is directed to specific compartments within the cell, ensuring its targeted effects .

Vergleich Mit ähnlichen Verbindungen

P1075 ähnelt anderen ATP-sensitiven Kaliumkanalöffnern wie Nicorandil, Pinacidil und Cromakalim. P1075 ist einzigartig in seiner hohen Selektivität für den Sulfonylharnstoffrezeptor 2 gegenüber Isoformen des Sulfonylharnstoffrezeptors 1 . Diese Selektivität macht P1075 besonders effektiv bei der Kardioprotektion und Vasorelaxation.

Ähnliche Verbindungen

Die einzigartigen Eigenschaften und die hohe Selektivität von P1075 machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZNADVVGXKQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209335
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60559-98-0
Record name N-Cyano-N′-(1,1-dimethylpropyl)-N′′-3-pyridinylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60559-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060559980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CYANO-N'-(1,1-DIMETHYL-PROPYL)-N''-3-PYRIDINYL GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA77IZ6B2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Reactant of Route 2
Reactant of Route 2
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Reactant of Route 3
Reactant of Route 3
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Reactant of Route 4
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Reactant of Route 5
Reactant of Route 5
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Reactant of Route 6
Reactant of Route 6
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Customer
Q & A

Q1: What is the primary target of P1075 and how does it interact with this target?

A1: P1075 primarily targets ATP-sensitive potassium (KATP) channels. It binds to the sulfonylurea receptor (SUR) subunit of these channels. [] This binding event enhances the binding and hydrolysis of MgATP by SUR, leading to channel opening. []

Q2: Are there different types of KATP channels, and does P1075 show selectivity for any specific subtypes?

A2: Yes, KATP channels are composed of pore-forming Kir6.x subunits and regulatory SUR subunits. Different isoforms of both subunits exist. P1075 shows higher selectivity for SUR2A and SUR2B subtypes, found in cardiac and smooth muscle, respectively, compared to SUR1, found in pancreatic beta cells. [, ]

Q3: How does P1075's interaction with KATP channels affect cellular function?

A3: P1075 binding to SUR leads to KATP channel opening, increasing potassium ion efflux. In vascular smooth muscle, this hyperpolarizes the membrane, inhibiting voltage-dependent calcium channels, reducing intracellular calcium, and ultimately inducing vasorelaxation. [, , , , , ] In cardiac cells, KATP channel opening shortens the action potential duration, potentially protecting against ischemic damage by reducing calcium influx and conserving energy. [, , , , ]

Q4: What is the role of intracellular ATP in P1075's binding and action on KATP channels?

A4: Interestingly, although P1075 requires ATP to bind to SUR, its channel-opening effect persists even in the absence of intracellular nucleotides. [] This suggests that ATP binding to SUR induces a conformational change that enables P1075 binding and subsequent channel activation. [, ]

Q5: Can P1075's interaction with KATP channels be modulated by other factors?

A5: Yes, studies show that MgADP, a product of ATP hydrolysis, differentially affects P1075 binding to SUR2A and SUR2B subtypes. [] Additionally, certain proteins, such as syntaxin-1A, can bind to SUR and inhibit KATP channel activation by P1075. []

Q6: How do structural modifications of P1075 affect its activity and potency?

A6: Studies utilizing P1075 analogs have revealed that even minor changes in its chemical structure can significantly alter its pharmacological profile. For example, modifying the substituents on the cyanoguanidine moiety can shift a compound from being a KATP channel opener, like P1075, to a KATP channel blocker. [, ] Additionally, chirality plays a crucial role, with the (R)-enantiomers of some P1075 analogs exhibiting greater potency as KATP channel blockers compared to their (S)-enantiomers. [, ]

Q7: What are the primary pharmacological effects of P1075 in vivo?

A7: In vivo studies have demonstrated that P1075 induces vasorelaxation in various vascular beds, leading to a decrease in blood pressure. [, , , ] In the heart, P1075 shortens the action potential duration and can protect against ischemia-reperfusion injury. [, , ]

Q8: What are the potential therapeutic applications of P1075 based on its pharmacological profile?

A8: P1075's potent vasorelaxant properties make it a potential candidate for treating hypertension and other conditions characterized by vasoconstriction. [, , ] Its cardioprotective effects, although requiring further investigation, suggest possible applications in protecting the heart during ischemia and reperfusion events. [, , ]

Q9: How is P1075 being utilized as a research tool to study KATP channels?

A9: Tritiated P1075 ([3H]P1075) serves as a valuable radioligand in binding studies to characterize KATP channel pharmacology, investigate the molecular mechanisms of channel regulation, and screen for novel KATP channel modulators. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.